(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one
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Overview
Description
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is a chiral compound with a furanone backbone. This compound is notable for its unique structure, which includes a hydroxyl group and two ethyl groups attached to the furan ring. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as diethyl malonate and 2,3-dihydrofuran.
Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride (NaH) to deprotonate the diethyl malonate, followed by a nucleophilic addition to the 2,3-dihydrofuran.
Chiral Catalysts: To achieve the (S)-configuration, chiral catalysts or chiral auxiliaries may be employed during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 4,4-Diethyl-3-oxodihydrofuran-2(3H)-one.
Reduction: Formation of 4,4-Diethyl-3,4-dihydroxydihydrofuran-2(3H)-one.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Binding Interactions: The hydroxyl group and the furanone ring play crucial roles in binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one: Lacks the (S)-configuration, leading to different stereochemical properties.
4,4-Dimethyl-3-hydroxydihydrofuran-2(3H)-one: Contains methyl groups instead of ethyl groups, affecting its chemical reactivity and biological activity.
4,4-Diethyl-3-oxodihydrofuran-2(3H)-one: An oxidized derivative with a ketone group instead of a hydroxyl group.
Uniqueness
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(3S)-4,4-diethyl-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-11-7(10)6(8)9/h6,9H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
YSEVXTPQLOXXKJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC1(COC(=O)[C@H]1O)CC |
Canonical SMILES |
CCC1(COC(=O)C1O)CC |
Origin of Product |
United States |
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